molecular formula C12H8F4O3S B13980097 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B13980097
M. Wt: 308.25 g/mol
InChI Key: BUCHWOXXIRQTIV-UHFFFAOYSA-N
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Description

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O3S and a molecular weight of 308.25 g/mol . It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoro-8-methylnaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and technology helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the naphthalene compound .

Scientific Research Applications

7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, which facilitates various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorine atom and the trifluoromethanesulfonate group in 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate makes it unique. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .

Properties

Molecular Formula

C12H8F4O3S

Molecular Weight

308.25 g/mol

IUPAC Name

(7-fluoro-8-methylnaphthalen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H8F4O3S/c1-7-9(13)6-5-8-3-2-4-10(11(7)8)19-20(17,18)12(14,15)16/h2-6H,1H3

InChI Key

BUCHWOXXIRQTIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

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